A Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: A Keystone Reagent in Modern Drug Discovery
A Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: A Keystone Reagent in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of 3-Methylindazole-6-boronic acid pinacol ester, a heterocyclic building block of significant interest in medicinal chemistry. The indazole core is a privileged scaffold found in numerous kinase inhibitors and approved oncology drugs.[1][2] This document details the compound's physicochemical properties, outlines a robust laboratory-scale synthesis via the Miyaura borylation, and presents a detailed protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a practical resource for researchers aiming to leverage this versatile reagent in the synthesis of novel bioactive molecules.
Introduction: The Strategic Value of the Indazole Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents. The indazole ring system is one such "privileged structure," particularly prominent in the development of targeted cancer therapies.[1][3] Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows it to function as a versatile hinge-binding motif in the active site of many protein kinases.[1] Consequently, indazole derivatives have been successfully developed as potent inhibitors of critical oncology targets, including Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and the BCR-ABL fusion protein.[1][4] Approved drugs such as Axitinib and Pazopanib feature the indazole core, underscoring its clinical significance.[2]
The utility of the indazole scaffold is maximized through functionalization, enabling chemists to modulate properties like solubility, cell permeability, and target selectivity. 3-Methylindazole-6-boronic acid pinacol ester emerges as a key strategic intermediate for this purpose. The pinacol boronic ester group at the 6-position is a stable, versatile chemical handle engineered for participation in Suzuki-Miyaura cross-coupling reactions—arguably the most powerful and widely used method for constructing carbon-carbon bonds in pharmaceutical synthesis.[5][6] This guide focuses on the synthesis and application of this specific reagent, providing the technical foundation needed for its effective use in drug discovery programs.
Physicochemical and Safety Profile
The precise CAS Number for the 6-boro isomer is not widely indexed, highlighting its status as a specialized reagent. However, its molecular formula and weight are consistent with its other isomers.
| Property | Value | Reference(s) |
| IUPAC Name | 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | N/A |
| CAS Number | Not widely indexed. Isomers include 864771-17-5 (5-boro) and 1204580-79-9 (2-methyl-6-boro). | [7][8] |
| Molecular Formula | C₁₄H₁₉BN₂O₂ | [7][8][9] |
| Molecular Weight | 258.13 g/mol | [7][8][9] |
| Appearance | Typically a white to pale-yellow or brown solid. | [7] |
| Storage | Store refrigerated (0-8 °C) under an inert atmosphere. Moisture sensitive. | [7][8] |
Safety & Handling
Based on data for isomeric and related compounds, 3-Methylindazole-6-boronic acid pinacol ester should be handled with care.
-
Hazard Statements: H301/302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Measures: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
Synthesis: The Miyaura Borylation Pathway
The most direct and efficient method for preparing 3-Methylindazole-6-boronic acid pinacol ester is the Miyaura borylation reaction .[10] This palladium-catalyzed process couples a halo-indazole (typically the 6-bromo derivative) with bis(pinacolato)diboron (B₂pin₂). This method is favored for its high functional group tolerance and operational simplicity.[11]
The precursor, 6-bromo-3-methyl-1H-indazole, can be prepared via established methods for indazole synthesis, such as the cyclization of appropriately substituted hydrazines or nitrosation of toluidines.[12][13]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the title compound via Miyaura borylation.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for the Miyaura borylation of heteroaryl halides.[10][11]
Materials:
-
6-Bromo-3-methyl-1H-indazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 equiv)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-methyl-1H-indazole, B₂pin₂, PdCl₂(dppf), and potassium acetate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via cannula or syringe.
-
Causality: Anhydrous and oxygen-free conditions are critical. The palladium(0) species, which is the active catalyst, is readily oxidized, and water can lead to competitive protodeboronation of the product.[3]
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: The aqueous washes remove the potassium acetate and other water-soluble byproducts. Pinacol boronic esters exhibit good stability to aqueous workups compared to free boronic acids.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Methylindazole-6-boronic acid pinacol ester.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-Methylindazole-6-boronic acid pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling. This reaction enables the formation of a C-C bond between the C6 position of the indazole and an aryl or heteroaryl halide (or triflate), providing a modular and powerful approach to building complex molecular architectures.[5][6]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling the title compound with a generic aryl bromide.
Materials:
-
3-Methylindazole-6-boronic acid pinacol ester (1.2 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution) or Cesium Carbonate (Cs₂CO₃) (solid, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
Procedure:
-
Setup: In a flask, combine the aryl bromide, 3-Methylindazole-6-boronic acid pinacol ester, and the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Base Addition: Add the organic solvent, followed by the aqueous base solution (or solid base and water).
-
Causality: The base is crucial for activating the boronic ester, forming a more nucleophilic boronate complex ("ate" complex) which is necessary for the transmetalation step with the palladium(II) center.
-
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Application in Kinase Inhibitor Design
The 3-methylindazole core is a proven pharmacophore for kinase inhibition. The synthesis of libraries of compounds where diverse aryl and heteroaryl groups are attached at the 6-position allows for the systematic exploration of the solvent-exposed region of the kinase active site. This can lead to improved potency, selectivity, and pharmacokinetic properties. For example, MLi-2, a potent LRRK2 inhibitor, features a 3-substituted indazole core, demonstrating the scaffold's utility in modern inhibitor design.[14] Compounds based on 3-aminoindazole have also shown potent activity against c-Met and BCR-ABL kinases.[4][15]
Caption: Hypothetical binding mode of an indazole-based kinase inhibitor.
Conclusion
3-Methylindazole-6-boronic acid pinacol ester is more than a simple chemical; it is a strategic tool for medicinal chemists. Its design combines the biologically relevant indazole scaffold with the synthetic power of the Suzuki-Miyaura coupling reaction. Understanding its synthesis and application provides researchers with a direct and modular route to novel and complex molecules with high potential for therapeutic activity, particularly in the competitive field of kinase inhibitor development.
References
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). National Institutes of Health.[Link]
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Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (2018). National Institutes of Health.[Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). National Institutes of Health.[Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.). National Institutes of Health.[Link]
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The Anticancer Activity of Indazole Compounds: A Mini Review. (2019). ResearchGate.[Link]
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Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor That Reduces Brain Kinase Activity. (2017). PubMed.[Link]
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Miyaura borylation - Wikipedia. (n.d.). Wikipedia.[Link]
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Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.[Link]
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Miyaura borylation | Request PDF. (2009). ResearchGate.[Link]
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2-methyl-2H-indazole-6-boronic acid, pinacol ester. (n.d.). Boron Molecular.[Link]
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Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed. (2022). PubMed.[Link]
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Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed. (2015). PubMed.[Link]
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A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH. (2015). National Institutes of Health.[Link]
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Indazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.[Link]
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INDAZOLE - Organic Syntheses. (n.d.). Organic Syntheses.[Link]
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